Cas no 53931-25-2 (Hederagenin 28-O-beta-D-glucopyranosyl ester)

Hederagenin 28-O-beta-D-glucopyranosyl ester 化学的及び物理的性質
名前と識別子
-
- hederagenin 28-O-beta-D-glucopyranoside
- O-glucopyranosylepiederagenin, 28-
- HEDERAGENIN 28-O-BETA-D-GLUCOPYRANOSYL ESTER
- hederagenin 28-O-β-D-glucopyranoside
- hederagenin-28-β-D-glucopyranoside
- [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bR)-10-hydroxy-9-(hydro
- Hederagenin 28-O-beta-D-glucopyranosyl ester
-
- インチ: 1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22?,23-,24-,25?,26?,27?,28?,29?,32+,33+,34-,35-,36+/m1/s1
- InChIKey: WJMMBVSOQPALFO-NBCRDUFZSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])([C@]1(C([H])([H])[H])C([H])([H])O[H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]4(C(=O)OC5([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O5)O[H])O[H])O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@]4([H])C3=C([H])C([H])([H])[C@@]12[H]
計算された属性
- せいみつぶんしりょう: 634.408083g/mol
- ひょうめんでんか: 0
- XLogP3: 5
- 水素結合ドナー数: 6
- 水素結合受容体数: 9
- 回転可能化学結合数: 5
- どういたいしつりょう: 634.408083g/mol
- 単一同位体質量: 634.408083g/mol
- 水素結合トポロジー分子極性表面積: 157Ų
- 重原子数: 45
- 複雑さ: 1200
- 同位体原子数: 0
- 原子立体中心数の決定: 14
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 197-202 ºC (methanol )
- ようかいど: Insuluble (1.8E-4 g/L) (25 ºC),
- PSA: 156.91000
- LogP: 3.46450
Hederagenin 28-O-beta-D-glucopyranosyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56670-1mg |
Hederagenin 28-O-beta-D-glucopyranosyl ester |
53931-25-2 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
Chengdu Biopurify Phytochemicals Ltd | BP3282-10mg |
O-glucopyranosylepiederagenin, 28- |
53931-25-2 | 98% | 10mg |
$370 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O71170-20mg |
hederagenin 28-O-β-D-glucopyranosyl ester |
53931-25-2 | 20mg |
¥2798.0 | 2022-04-27 | ||
TargetMol Chemicals | T3S0208-5 mg |
Hederagenin 28-O-beta-D-glucopyranosyl ester |
53931-25-2 | 99.95% | 5mg |
¥ 800 | 2023-07-11 | |
Aaron | AR00DJCB-10mg |
Hederagenin 28-O-beta-D-glucopyranosyl ester |
53931-25-2 | 95% | 10mg |
$173.00 | 2025-02-11 | |
Aaron | AR00DJCB-1mg |
Hederagenin 28-O-beta-D-glucopyranosyl ester |
53931-25-2 | 95% | 1mg |
$54.00 | 2025-02-11 | |
TargetMol Chemicals | T3S0208-1 ml * 10 mm |
Hederagenin 28-O-beta-D-glucopyranosyl ester |
53931-25-2 | 99.95% | 1 ml * 10 mm |
¥ 995 | 2024-07-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP3282-5mg |
O-glucopyranosylepiederagenin, 28- |
53931-25-2 | 98% | 5mg |
$220 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S0208-1 mg |
Hederagenin-28-beta-D-glucopyranoside |
53931-25-2 | 99.95% | 1mg |
¥2605.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56670-5mg |
Hederagenin 28-O-beta-D-glucopyranosyl ester |
53931-25-2 | 98% | 5mg |
¥0.00 | 2023-09-07 |
Hederagenin 28-O-beta-D-glucopyranosyl ester 関連文献
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
Hederagenin 28-O-beta-D-glucopyranosyl esterに関する追加情報
Recent Advances in the Study of Hederagenin 28-O-beta-D-glucopyranosyl Ester (CAS: 53931-25-2)
Hederagenin 28-O-beta-D-glucopyranosyl ester (CAS: 53931-25-2) is a triterpenoid saponin derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse pharmacological activities. Recent studies have focused on its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. This research brief aims to summarize the latest findings related to this compound, highlighting its mechanisms of action, pharmacokinetics, and potential clinical applications.
A study published in the Journal of Natural Products (2023) investigated the anti-inflammatory properties of Hederagenin 28-O-beta-D-glucopyranosyl ester. The research demonstrated that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The study further elucidated the underlying mechanism, revealing that the compound exerts its effects by modulating the NF-κB signaling pathway. These findings suggest its potential as a novel anti-inflammatory agent for treating chronic inflammatory diseases.
In the field of oncology, a recent preclinical study (Cell Death & Disease, 2023) explored the anti-cancer effects of Hederagenin 28-O-beta-D-glucopyranosyl ester in various cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase-3 and PARP cleavage. Additionally, it was found to inhibit cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs). These findings highlight its potential as a multi-targeted anti-cancer agent, although further in vivo studies are needed to validate these effects.
Pharmacokinetic studies of Hederagenin 28-O-beta-D-glucopyranosyl ester have also made significant progress. A recent publication in Xenobiotica (2023) reported on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The study found that the compound has moderate oral bioavailability and undergoes extensive phase II metabolism, primarily glucuronidation. These pharmacokinetic characteristics are crucial for understanding its therapeutic potential and guiding future formulation development.
Emerging research has also explored the neuroprotective effects of Hederagenin 28-O-beta-D-glucopyranosyl ester. A study in Neuropharmacology (2023) demonstrated that the compound protects neuronal cells against oxidative stress by activating the Nrf2/HO-1 pathway. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, although clinical studies are still needed to confirm these effects in humans.
In conclusion, recent research on Hederagenin 28-O-beta-D-glucopyranosyl ester (CAS: 53931-25-2) has revealed its multifaceted pharmacological properties and therapeutic potential across various disease areas. While preclinical data are promising, further research is needed to fully understand its mechanisms of action, optimize its pharmacokinetic properties, and evaluate its safety and efficacy in clinical settings. The compound represents an exciting area of research in the development of novel therapeutic agents derived from natural products.

